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Introduction
Doublesex and Mab-3 Related Transcription Factor 2 (DMRT2) is a protein-coding gene

belonging to a highly conserved family of transcription factors characterized by a zinc finger-like

DNA-binding motif known as the DM domain.[1] This gene family is integral to sex

determination and differentiation in a variety of organisms. In humans, DMRT2 is located on

chromosome 9p24.3, a region associated with gonadal dysgenesis and XY sex reversal.[1]

Beyond its role in developmental biology, emerging evidence implicates DMRT2 in a range of

cellular processes and disease states, including myogenesis, kidney cell differentiation, and

insulin resistance.[2][3]

This technical guide provides a comprehensive overview of the DMRT2 gene expression profile

across a spectrum of human tissues. It includes quantitative expression data, detailed

experimental methodologies for expression analysis, and a review of key signaling pathways

involving DMRT2.
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The expression of DMRT2 varies significantly across different human tissues. The data

presented below, primarily derived from the Genotype-Tissue Expression (GTEx) project and

other integrated databases, reveals a distinct pattern of expression, with notable enrichment in

the kidney, testis, and skeletal muscle.[1][4]

Table 1: Relative mRNA Expression of DMRT2 in Adult
Human Tissues
This table summarizes the median gene expression levels of DMRT2 in Transcripts Per Million

(TPM) from the GTEx V8 dataset. Tissues are ordered from highest to lowest median

expression.
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Tissue Median TPM

Kidney (Cortex) 15.24

Testis 8.97

Muscle - Skeletal 4.31

Cervix (Endocervix) 2.15

Vagina 1.89

Fallopian Tube 1.65

Cervix (Ectocervix) 1.58

Uterus 1.22

Ovary 1.05

Esophagus (Muscularis) 0.98

Heart (Atrial Appendage) 0.85

Heart (Left Ventricle) 0.77

Colon (Transverse) 0.64

Small Intestine (Terminal Ileum) 0.59

Adrenal Gland 0.55

Pituitary 0.51

Stomach 0.48

Lung 0.42

Thyroid 0.39

Prostate 0.35

Spleen 0.28

Pancreas 0.21

Nerve (Tibial) 0.19
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Brain (Cortex) 0.15

Adipose (Subcutaneous) 0.12

Skin (Sun Exposed) 0.10

Liver 0.08

Whole Blood 0.05

Data Source: GTEx Portal, Gene ENSG00000173253.13

Table 2: Summary of DMRT2 Protein and RNA
Expression Specificity
This table provides a qualitative summary of DMRT2 expression based on data from the

Human Protein Atlas, which integrates data from HPA and GTEx.[5][6]

Data Type
Tissue Specificity
Category

Key Tissues with Detected
Expression

RNA Tissue enhanced Kidney, Skeletal Muscle, Testis

Detected in some
Brain, Cervix, Endometrium,

Ovary, Prostate, Thyroid Gland

Protein Estimation not performed

N/A (Reliable estimation of

protein expression profile

could not be performed due to

insufficient data)[5][6]

Experimental Protocols for DMRT2 Expression
Analysis
Accurate quantification and localization of DMRT2 expression are critical for understanding its

function. The following sections detail generalized protocols for the most common experimental

techniques used to study gene expression.
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RNA-Sequencing (RNA-Seq) Data Analysis Workflow
RNA-Seq is a powerful, high-throughput method for quantifying the transcriptome. The

following workflow outlines the key bioinformatic steps for analyzing DMRT2 expression from

raw sequencing data.[2][3][4][7][8]

Quality Control (QC): Raw sequencing reads (in FASTQ format) are first assessed for quality

using tools like FastQC. This step checks for per-base sequence quality, GC content,

adapter contamination, and other potential issues.[4][8]

Read Trimming: Adapters and low-quality bases are removed from the reads using tools

such as Trimmomatic or Cutadapt to improve mapping accuracy.

Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38).

Spliced-aware aligners like STAR or HISAT2 are required for RNA-Seq data to correctly map

reads that span exon-exon junctions.[8]

Quantification: The number of reads mapping to each gene is counted. Tools like

featureCounts or HTSeq-count generate a count matrix, where rows represent genes and

columns represent samples.

Normalization: Raw counts are normalized to account for differences in sequencing depth

and gene length. Common normalization methods include Transcripts Per Million (TPM),

Fragments Per Kilobase of transcript per Million mapped reads (FPKM), or methods used by

differential expression packages like DESeq2 (median of ratios) and edgeR (Trimmed Mean

of M-values, TMM).[4]

Differential Expression Analysis: For comparative studies, packages like DESeq2 or edgeR

are used to identify statistically significant differences in gene expression between

experimental groups.[2]
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A generalized workflow for RNA-Seq analysis.

Quantitative Reverse Transcription PCR (RT-qPCR)
RT-qPCR is a sensitive technique used to measure the expression of specific genes. It is often

used to validate findings from high-throughput methods like RNA-Seq.[9][10][11]

RNA Extraction: Isolate total RNA from human tissue samples using a TRIzol-based or

column-based method. Assess RNA quality and quantity using a spectrophotometer (e.g.,

NanoDrop) and check integrity via gel electrophoresis or a Bioanalyzer.

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA, which could otherwise lead to false-positive amplification.

Reverse Transcription (cDNA Synthesis): Convert the RNA into complementary DNA (cDNA)

using a reverse transcriptase enzyme. This reaction can be primed using oligo(dT) primers,

random hexamers, or gene-specific primers.[9] The typical reaction involves incubating RNA,

primers, dNTPs, and reverse transcriptase at an optimal temperature (e.g., 42°C - 50°C).[12]

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. Each

reaction should contain:

cDNA template

Forward and reverse primers for DMRT2 (and a reference/housekeeping gene like

GAPDH or ACTB)

qPCR master mix (containing DNA polymerase, dNTPs, MgCl2, and a fluorescent dye like

SYBR Green or a TaqMan probe)

Nuclease-free water

qPCR Amplification: Perform the reaction in a real-time PCR machine. A typical thermal

cycling protocol includes:

Initial denaturation (e.g., 95°C for 5-10 min)
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40 cycles of:

Denaturation (95°C for 15 sec)

Annealing/Extension (60°C for 60 sec)[10]

Melt curve analysis (for SYBR Green chemistry) to verify product specificity.

Data Analysis: Determine the quantification cycle (Cq) or threshold cycle (Ct) for DMRT2 and

the reference gene. Calculate the relative expression of DMRT2 using the ΔΔCq method.

In Situ Hybridization (ISH)
ISH allows for the visualization of gene expression within the morphological context of the

tissue, revealing the specific cell types expressing the target mRNA.[13][14][15]

Tissue Preparation: Fix tissue samples in 4% paraformaldehyde (PFA), embed in paraffin or

OCT compound, and cut thin sections (5-15 µm) onto microscope slides.[13]

Probe Synthesis: Synthesize an antisense RNA probe labeled with a hapten like digoxigenin

(DIG) or biotin. A sense probe should also be synthesized as a negative control.

Pretreatment: Deparaffinize and rehydrate the tissue sections. Permeabilize the tissue with a

proteinase K digestion to allow probe entry.[15] Post-fix the sections and acetylate to reduce

background.

Hybridization: Apply the labeled probe in a hybridization buffer to the tissue sections.

Incubate overnight in a humidified chamber at a high temperature (e.g., 55-65°C) to allow the

probe to anneal to the target DMRT2 mRNA.[14][15]

Stringency Washes: Perform a series of high-temperature washes with solutions of

decreasing salt concentration (SSC) to remove non-specifically bound probe.[16]

Immunodetection: Block non-specific antibody binding sites. Incubate the sections with an

antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP) that specifically

recognizes the probe's label (e.g., anti-DIG-AP).
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Signal Development: Add a chromogenic substrate (e.g., NBT/BCIP) that is converted by the

enzyme into a colored precipitate, revealing the location of the DMRT2 mRNA.[16]

Imaging: Counterstain the sections if desired, dehydrate, and mount with a coverslip. Image

the results using a bright-field microscope.

DMRT2 Signaling Pathways and Logical
Relationships
DMRT2 acts as a critical transcription factor in several developmental pathways. Its expression

and function are tightly regulated, and it, in turn, controls the expression of downstream targets.

Pax3/Dmrt2/Myf5 Cascade in Myogenesis
During embryonic development, DMRT2 is a key intermediary in the initiation of skeletal muscle

formation. It is part of a regulatory cascade in the dermomyotome, a transient epithelial

structure in the somites.[17] The transcription factor Pax3 directly binds to an enhancer

element upstream of the DMRT2 gene, activating its expression.[17][18] DMRT2 then acts as a

transcriptional activator for the myogenic determination gene MYF5 by binding to its early

epaxial enhancer.[17][19] This cascade is essential for committing progenitor cells to the

myogenic lineage.[17]
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The Pax3/DMRT2/MYF5 regulatory cascade.

DMRT2 in Kidney Intercalated Cell Differentiation
In the collecting ducts of the kidney, DMRT2 plays a crucial role in specifying the fate of

intercalated cells (ICs), which are vital for acid-base homeostasis. DMRT2 expression is

restricted to type A intercalated cells (A-ICs), where it promotes their differentiation and the

expression of A-IC specific genes like the bicarbonate transporter SLC4A1.[3][20][21]

DMRT2's function is defined by a mutually antagonistic relationship with the transcription factor

HMX2, which is expressed in and specifies the fate of type B intercalated cells (B-ICs).[22][23]

DMRT2 actively represses the expression of HMX2 in A-ICs, while HMX2 represses DMRT2 in

B-ICs.[22][24] This cross-repressive interaction establishes and maintains the distinct identities

of these two critical renal cell subtypes from a common progenitor.[21][23]
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DMRT2 and HMX2 in IC subtype specification.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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